molecular formula C14H15N3S B11095698 2-(2-Cyclopentylidenehydrazinyl)-4-phenylthiazole

2-(2-Cyclopentylidenehydrazinyl)-4-phenylthiazole

Cat. No.: B11095698
M. Wt: 257.36 g/mol
InChI Key: WUSIIHCESPBBHG-UHFFFAOYSA-N
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Description

2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require precise control of temperature and pH to ensure the desired stereoselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding hydrazines or amines.

Scientific Research Applications

2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer compound.

    Epothilone: A class of anticancer agents with thiazole rings.

Uniqueness

2-[(Z)-2-CYCLOPENTYLIDENHYDRAZONO]-4-PHENYL-1,3-THIAZOLE is unique due to its specific structural features, such as the cyclopentylidenehydrazono group and the phenyl-substituted thiazole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

N-(cyclopentylideneamino)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N3S/c1-2-6-11(7-3-1)13-10-18-14(15-13)17-16-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,17)

InChI Key

WUSIIHCESPBBHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=CC=C3)C1

Origin of Product

United States

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